2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Description
This compound is a pyridine derivative featuring a carbonitrile group at position 3, a trifluoromethyl (-CF₃) group at position 4, a cyclopropyl substituent at position 6, and a benzimidazole-derived thioether moiety at position 2. The cyclopropyl group may enhance metabolic stability compared to bulkier aromatic substituents, while the trifluoromethyl group improves lipophilicity and bioavailability .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4S/c19-18(20,21)12-7-15(10-5-6-10)25-17(11(12)8-22)26-9-16-23-13-3-1-2-4-14(13)24-16/h1-4,7,10H,5-6,9H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZVPDSZDANFRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-cyclopropyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a novel benzimidazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, effects, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This compound features a benzimidazole moiety, a trifluoromethyl group, and a carbonitrile functional group, which contribute to its unique biological properties.
Anticancer Activity
Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism is believed to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.2 |
| A549 | 6.8 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 12.5 to 25 µg/mL, indicating moderate antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
Histamine H4 Receptor Antagonism
Research has identified the compound as a potential antagonist for the histamine H4 receptor, which is implicated in inflammatory responses and immune regulation. Binding affinity studies revealed a dissociation constant (Kd) in the low nanomolar range, suggesting strong interaction with the receptor.
Case Studies
- Study on Anticancer Effects : A study published in Cancer Research examined the effects of this compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, with histological analysis showing increased apoptosis in treated tissues.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of various benzimidazole derivatives, including this compound. The results showed that it effectively inhibited biofilm formation in E. coli, highlighting its potential use in treating biofilm-related infections.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents at positions 2 and 6 of the pyridine core. Below is a comparative analysis of key derivatives:
Substituent Variations and Implications
Table 1: Structural Comparison of Pyridine-3-carbonitrile Derivatives
Key Observations:
Position 2 Modifications: The benzimidazole group in the target compound distinguishes it from analogs with simpler aryl or alkylsulfanyl groups (e.g., 4-chlorophenyl or 4-methylphenyl in and ). Benzimidazole’s nitrogen-rich structure may enhance binding to biological targets, such as enzymes or receptors .
Position 6 Modifications :
- The cyclopropyl group in the target compound offers steric and electronic effects distinct from pyridin-4-yl () or chlorophenyl () substituents. Cyclopropyl’s small size and angle strain may improve metabolic stability compared to aromatic groups.
- Chlorophenyl or pyridinyl groups (e.g., in –8) could increase π-π stacking interactions, useful in materials science or catalysis.
Trifluoromethyl and Carbonitrile Groups :
- The -CF₃ group at position 4 is conserved across analogs, highlighting its role in enhancing lipophilicity and resistance to oxidative degradation.
- The carbonitrile group at position 3 is a common pharmacophore in bioactive molecules, contributing to hydrogen bonding and dipole interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
